molecular formula C6H3Cl2IZn B12335771 Zinc,(3,4-dichlorophenyl)iodo-

Zinc,(3,4-dichlorophenyl)iodo-

Cat. No.: B12335771
M. Wt: 338.3 g/mol
InChI Key: LFGUNQYPHRJOML-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc,(3,4-dichlorophenyl)iodo- typically involves the reaction of 3,4-dichloroiodobenzene with zinc dust in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of Zinc,(3,4-dichlorophenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Zinc,(3,4-dichlorophenyl)iodo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Zinc,(3,4-dichlorophenyl)iodo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Zinc,(3,4-dichlorophenyl)iodo- in cross-coupling reactions involves the formation of a zinc-carbon bond, which then participates in the transmetalation step with a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond, which is the key step in the Suzuki-Miyaura coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc iodide
  • 2,4-Dichlorophenylzinc iodide
  • 4-Bromophenylzinc iodide

Uniqueness

Zinc,(3,4-dichlorophenyl)iodo- is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

Molecular Formula

C6H3Cl2IZn

Molecular Weight

338.3 g/mol

IUPAC Name

zinc;1,2-dichlorobenzene-5-ide;iodide

InChI

InChI=1S/C6H3Cl2.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

LFGUNQYPHRJOML-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)Cl.[Zn+2].[I-]

Origin of Product

United States

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